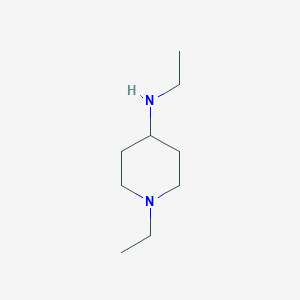
N,1-diethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-diethylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethylpiperidin-4-amine typically involves the reaction of piperidine with diethylamine under specific conditions. One common method is the reductive amination of 4-piperidone with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,1-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,1-diethylpiperidin-4-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N,1-diethylpiperidin-4-one.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N,1-diethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N,1-diethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesia and antipsychotic activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with different substituents on the nitrogen atom.
Piperidine: The parent compound with a simpler structure.
N-ethylpiperidine: A related compound with a single ethyl group on the nitrogen atom.
Uniqueness
N,1-diethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its diethyl substitution on the nitrogen atom enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,1-diethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-3-10-9-5-7-11(4-2)8-6-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
JHYXZYYPMZHGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN(CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


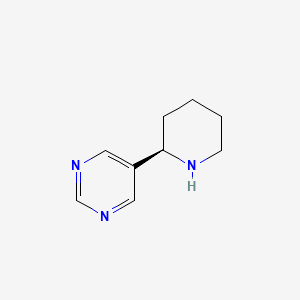

![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
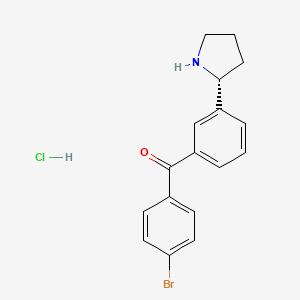
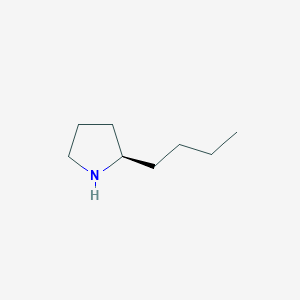

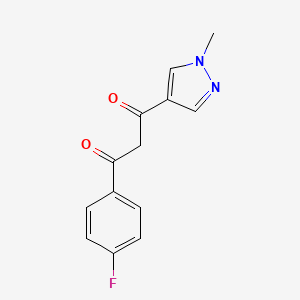


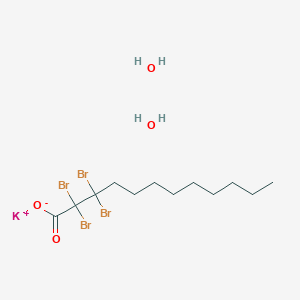
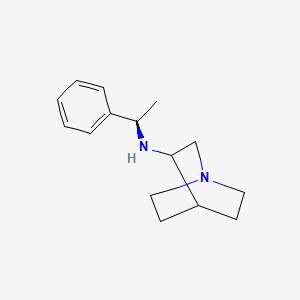
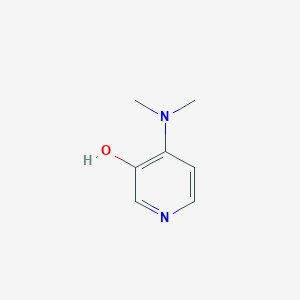

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
